molecular formula C10H9NO2 B12637207 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 919106-16-4

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B12637207
CAS No.: 919106-16-4
M. Wt: 175.18 g/mol
InChI Key: HFHRAIASBPETET-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-one is a unique bicyclic compound that features a pyridine ring fused to an oxabicyclohexane structure

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several routes. One common method involves the intramolecular cyclization of a suitable precursor under basic conditions. For instance, the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield highly substituted aza [3.1.0]bicycles . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the development of scalable and efficient synthetic routes remains a focus of ongoing research.

Chemical Reactions Analysis

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory and immune responses . The exact molecular targets and pathways for this compound would require further investigation.

Comparison with Similar Compounds

1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be compared to other bicyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxabicyclohexane structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

919106-16-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C10H9NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8H,4,6H2

InChI Key

HFHRAIASBPETET-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CN=CC=C3

Origin of Product

United States

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